1,18-Nonadecadiene
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Overview
Description
1,18-Nonadecadiene is a long-chain hydrocarbon with the molecular formula C₁₉H₃₆. It is characterized by the presence of two double bonds located at the terminal positions of the carbon chain. This compound belongs to the class of fatty acyls and is a type of hydrocarbon. It is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,18-Nonadecadiene can be synthesized through several methods. One common method involves the copper-catalyzed coupling reaction of a Grignard reagent with an allylic substrate. The process includes the following steps :
- Formation of the bis-Grignard reagent from an α,ω-acyclic dihalide.
- Preparation of a solution containing an allylic substrate and a copper catalyst.
- Catalyzing the coupling reaction by adding the bis-Grignard reagent to the solution.
- Isolation and purification of the α,ω-olefin coupling reaction product.
Industrial Production Methods
Industrial production of this compound often involves olefin metathesis, a versatile reaction for diene formation. This method provides improved yields and a simpler, more routine approach to obtaining α,ω-olefins .
Chemical Reactions Analysis
Types of Reactions
1,18-Nonadecadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,18-Nonadecadiene has several scientific research applications, including :
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in the biosynthesis of hydrocarbons in cyanobacteria.
Industry: Used in the production of lubricants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,18-Nonadecadiene involves its interaction with various molecular targets and pathways. In biological systems, it is involved in the biosynthesis of hydrocarbons through enzymatic reactions. The compound’s double bonds play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,18-Nonadecadiene can be compared with other similar compounds, such as 1,14-Nonadecadiene and 1-Nonadecene . These compounds share similar structural features but differ in the position and number of double bonds. The uniqueness of this compound lies in its specific double bond positions, which influence its chemical reactivity and applications.
List of Similar Compounds
- 1,14-Nonadecadiene
- 1-Nonadecene
- 1,18-Nonadecadien-7,10-dione
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
nonadeca-1,18-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICBMHDDLLEGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567682 |
Source
|
Record name | Nonadeca-1,18-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136561-92-7 |
Source
|
Record name | Nonadeca-1,18-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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